![molecular formula C19H16N4O3S2 B2696764 ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1172978-70-9](/img/structure/B2696764.png)
ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular function and disease pathology.
Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The compound under discussion could potentially be used in the synthesis of indole derivatives, which have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and various disorders in the human body .
Anticancer Applications
The compound could potentially be used in the development of anticancer drugs. For instance, similar compounds have shown high potencies against certain cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .
Antiviral Activity
Indole derivatives, including the compound , have shown potential antiviral activity. For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties. Therefore, the compound could potentially be used in the development of anti-inflammatory drugs .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties. Therefore, the compound could potentially be used in the development of antioxidant drugs .
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties. Therefore, the compound could potentially be used in the development of antimicrobial drugs .
Mechanism of Action
Target of Action
Ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 2-[2-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-2-26-16(24)8-12-9-28-19(20-12)23-17(25)15-10-27-18(22-15)14-7-11-5-3-4-6-13(11)21-14/h3-7,9-10,21H,2,8H2,1H3,(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCRQUXVPDFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate |
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